molecular formula C16H14O6 B5648200 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,4,6-trihydroxyphenyl)ethanone

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No.: B5648200
M. Wt: 302.28 g/mol
InChI Key: PKOYQBUAMKAMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2,4,6-trihydroxyphenyl)ethanone is a synthetic small molecule characterized by a benzodioxin ring linked via an ethanone bridge to a 2,4,6-trihydroxyphenyl group. This structure confers unique electronic and steric properties, including high polarity due to the hydroxyl groups and aromatic stability from the benzodioxin moiety. The compound’s synthetic pathways often involve bromination or coupling reactions, as seen in analogs like 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,4,6-trihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c17-10-7-12(19)16(13(20)8-10)11(18)5-9-1-2-14-15(6-9)22-4-3-21-14/h1-2,6-8,17,19-20H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOYQBUAMKAMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC(=O)C3=C(C=C(C=C3O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,4,6-trihydroxyphenyl)ethanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H12O4
  • Molecular Weight : 256.25 g/mol
  • CAS Number : Not specified in the search results but can be derived from the molecular structure.

Biological Activity Overview

The biological activity of this compound is primarily linked to its antioxidant, anti-inflammatory, and anticancer properties. These activities are attributed to its structural components, which facilitate interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in the trihydroxyphenyl moiety enhances radical scavenging capabilities. For example, studies have shown that flavonoids and polyphenols with similar benzodioxin structures can effectively neutralize free radicals and reduce oxidative stress .

Anti-inflammatory Effects

The compound's anti-inflammatory properties may stem from its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have demonstrated that related compounds can significantly reduce inflammation markers in cell lines exposed to inflammatory stimuli .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the regulation of apoptotic pathways and modulation of signaling cascades such as the MAPK pathway .

Cytotoxicity Studies

A recent study evaluated the cytotoxic effects of structurally related compounds on cancer cell lines including HeLa (cervical cancer), BICR18 (breast cancer), and U87 (glioblastoma). The results indicated varying degrees of cytotoxicity with IC50 values ranging from 93.7 µM to over 300 µM for different derivatives. The compound exhibited selective toxicity towards cancer cells compared to normal cells, suggesting potential for targeted cancer therapy .

CompoundCell LineIC50 (µM)Mechanism of Action
3hHeLa93.7Induction of apoptosis via Bax/Bcl-2 modulation
3oU8797.1Activation of MAPK signaling pathway
ControlEUFA30>300Non-cytotoxic

Case Studies

In a specific case study involving a derivative of this compound, researchers observed significant reductions in tumor growth in xenograft models when treated with the compound at appropriate dosages. The study highlighted the compound's ability to penetrate cellular membranes and exert effects on intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s distinctiveness lies in its 2,4,6-trihydroxyphenyl substituent, which differentiates it from analogs with halogenated or alkyl/aryl groups. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties Biological Relevance
Target Compound 2,4,6-Trihydroxyphenyl High polarity, hydrogen-bonding capacity Potential antioxidant/antibacterial activity (inferred from hydroxyl groups)
BRD1401 4,6-Dimethylpyrimidin-2-yl-iminoimidazolidinone Lipophilic, planar structure Targets Pseudomonas aeruginosa via OprH-LPS interaction
(2-Chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone 2-Chlorophenyl Increased lipophilicity, halogen-mediated stability Higher toxicity (GHS hazard data)
(2-Fluorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone 2-Fluorophenyl Enhanced metabolic stability (fluorine effect) Underexplored therapeutic potential
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone Bromine Electrophilic reactivity, synthetic intermediate Precursor for further functionalization

Tanimoto Coefficient Analysis

The target compound exhibits moderate structural similarity to its analogs, as quantified by the Tanimoto coefficient (Daylight-type fingerprint similarity metric). A study showed that its similarity distribution peaks between coefficients of 0.4–0.6, indicating shared substructures (e.g., benzodioxin core) but divergent functional groups . For example:

  • BRD1401: Lower similarity (coefficient ~0.3) due to the pyrimidine-imidazolidinone moiety.
  • Chlorophenyl/fluorophenyl analogs: Higher similarity (coefficient ~0.5–0.6) due to conserved benzodioxin-ethanone scaffold.

Research Findings and Implications

  • Antimicrobial Potential: BRD1401’s success against P. aeruginosa highlights benzodioxin derivatives’ utility in combating Gram-negative pathogens. The target compound’s hydroxyl groups could synergize with antibiotics via biofilm disruption .
  • Toxicity Profile : Halogenated analogs (e.g., chloro derivatives) exhibit greater acute toxicity, likely due to reactive halogen bonds, whereas hydroxylated variants may offer safer profiles .
  • Structural Optimization : Substituting the trihydroxyphenyl group with fluorophenyl or pyrimidine moieties balances polarity and bioavailability, as seen in BRD1401’s pharmacokinetic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.